2-(Difluoromethoxy)-6-fluorobenzoic acid
Overview
Description
2-(Difluoromethoxy)-6-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids. This compound is characterized by the presence of two fluorine atoms attached to a methoxy group and an additional fluorine atom attached to the benzene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluorobenzoic acid typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the benzene ring. One common method is the difluoromethylation of a suitable precursor, such as a benzoic acid derivative, using difluoromethylating agents. The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amine or thiol derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
2-(Difluoromethoxy)-6-fluorobenzoic acid has several scientific research applications:
Pharmaceuticals: The compound is used as a building block in the synthesis of various pharmaceutical agents due to its unique chemical properties.
Agrochemicals: It is utilized in the development of herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)-6-fluorobenzoic acid
- 2-(Difluoromethoxy)-4-fluorobenzoic acid
- 2-(Difluoromethoxy)-6-chlorobenzoic acid
Uniqueness
2-(Difluoromethoxy)-6-fluorobenzoic acid is unique due to the specific arrangement of the difluoromethoxy and fluorine groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of multiple fluorine atoms also enhances its ability to interact with biological molecules, making it valuable in various scientific research applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNAIGXTZSNCKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960249-94-9 | |
Record name | 2-(difluoromethoxy)-6-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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